5-Methoxyisolariciresinol
Description
Structure
3D Structure
Properties
IUPAC Name |
8-(4-hydroxy-3-methoxyphenyl)-6,7-bis(hydroxymethyl)-1,3-dimethoxy-5,6,7,8-tetrahydronaphthalen-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O7/c1-26-16-7-11(4-5-15(16)24)18-14(10-23)13(9-22)6-12-8-17(27-2)20(25)21(28-3)19(12)18/h4-5,7-8,13-14,18,22-25H,6,9-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPRAJLPWRSLALC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(C(C(CC2=C1)CO)CO)C3=CC(=C(C=C3)O)OC)OC)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence and Chemotaxonomic Distribution of 5 Methoxyisolariciresinol and Its Glycosides
Isolation from Diverse Botanical Sources
The occurrence of 5-Methoxyisolariciresinol and its glycosides has been documented in various plant families, highlighting its widespread yet specific distribution. The following subsections detail the isolation of these compounds from a selection of these plants.
Stixis suaveolens (Capparaceae)
A chemical investigation of the stems of Stixis suaveolens led to the isolation of (-)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside. nih.govresearchgate.net This finding was the first report of this specific lignan (B3055560) glycoside from this plant species. The isolation was achieved through various chromatographic methods, and the structure of the compound was elucidated using spectroscopic techniques. nih.gov
Cullen corylifolium (L.) Medik
From the seeds of Cullen corylifolium, also known as Psoralea corylifolia, a lignan glycoside identified as 5′-methoxyisolariciresinol-9′-O-β-D-xylopyranoside has been isolated. usda.gov This plant is a significant source of various phytochemicals, and the identification of this specific lignan contributes to the understanding of its complex chemical profile.
Gaultheria leucocarpa var. yunnanensis
The roots and aerial parts of Gaultheria leucocarpa var. yunnanensis have been found to contain (-)-5'-Methoxyisolariciresinol-2α-O-β-D-xylopyranoside. nih.govmdpi.comresearchgate.netresearchgate.net This compound is considered one of the characteristic constituents of this plant variety, which is used in traditional medicine. mdpi.com Its presence has been confirmed through various phytochemical analyses of the plant. nih.govmdpi.com
Solanum nigrum Linn.
Investigations into the chemical constituents of the immature fruits of Solanum nigrum have revealed the presence of (-)-5′-methoxyisolariciresinol-3α-O-β-D-glucopyranoside. dntb.gov.uapsu.edupuchd.ac.in This discovery was part of a broader study that identified several steroidal alkaloid glycosides and phenolic compounds from the unripe berries of this plant. dntb.gov.ua
Homalium zeylanicum Benth.
(–) 5'- methoxyisolariciresinol-3α-O-β-D-glucopyranoside has been identified as one of the phytoconstituents of Homalium zeylanicum. This compound is listed among a variety of other substances isolated from this plant, which is native to South India and Sri Lanka.
Bambusa oldhamii (Bamboo)
Metabolomic analysis of the shoots of green bamboo (Bambusa oldhamii) at different growth stages has detected the presence of a class of compounds identified as lignans (B1203133) and coumarins. mdpi.com While the specific isolation of this compound from Bambusa oldhamii is not explicitly detailed in the available research, the confirmed presence of lignans in the shoots suggests that it or its derivatives may be present. Lignans are known to be chemical constituents of various bamboo species. nih.gov
Summary of Findings
The table below provides a summary of the isolated this compound compounds and their botanical sources as discussed in this article.
| Botanical Source | Compound Isolated | Plant Part |
| Stixis suaveolens | (-)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside | Stems |
| Cullen corylifolium | 5′-methoxyisolariciresinol-9′-O-β-D-xylopyranoside | Seeds |
| Gaultheria leucocarpa var. yunnanensis | (-)-5'-Methoxyisolariciresinol-2α-O-β-D-xylopyranoside | Roots and Aerial Parts |
| Solanum nigrum | (-)-5′-methoxyisolariciresinol-3α-O-β-D-glucopyranoside | Immature Fruits |
| Homalium zeylanicum | (–) 5'- methoxyisolariciresinol-3α-O-β-D-glucopyranoside | Not Specified |
| Bambusa oldhamii | Lignans and Coumarins (class of compounds) | Shoots |
Cynanchum forrestii
Research on the chemical constituents of Cynanchum forrestii has led to the isolation of a glycoside of this compound. Specifically, (+)-5'-methoxyisolariciresinol 3a-O-beta-D-glucopyranoside was identified from the 95% ethanol (B145695) extract of the roots of this plant. researchgate.netnih.govresearchgate.net This was the first time this particular compound was reported from the genus Cynanchum. nih.gov
Averrhoa carambola L.
The roots of Averrhoa carambola L., commonly known as star fruit, have been found to contain various lignan glycosides. nih.govnih.gov Through analysis of the butanol fraction of the root extract, researchers have isolated and identified both (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside and (−)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside. nih.govsciprofiles.comresearchgate.net The identification of these compounds was a first for this plant species. nih.gov
Ulmus davidiana var. japonica
The stem and root barks of the Japanese elm, Ulmus davidiana var. japonica, are a source of several lignan and neolignan glycosides. koreascience.krnih.govresearchgate.netscispace.com Among the compounds isolated from this plant is 5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside. koreascience.krnih.govresearchgate.netscispace.comwoodj.org Further research on the root barks of this species also identified butyl (+)-5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside. nih.govresearchgate.netmedchemexpress.cn
Elsholtzia ciliata (Thunb.) Hyland
Elsholtzia ciliata, a member of the Lamiaceae family, is known to produce a variety of chemical compounds, including essential oils, flavonoids, steroids, and triterpenes. jst-haui.vn While a comprehensive review of its phytochemistry has been conducted, the presence of this compound or its glycosides has not been explicitly reported in the available literature for this species.
Lespedeza cuneata
Lespedeza cuneata, also known as sericea lespedeza, is an aggressive, invasive plant native to Asia. invasiveplantatlas.org It is recognized for producing chemicals like tannins that can inhibit the growth of other plants. iucngisd.org However, current research and phytochemical screenings of Lespedeza cuneata have not indicated the presence of this compound or its glycosides.
Polygonum capitatum
Studies on the lignan constituents of Polygonum capitatum have revealed the presence of several related compounds. nih.govhanspub.org Specifically, (-)-5'-methoxyisolariciresinol-2a-O-beta-D-xylopyranoside and (+)-5'-Methoxyisolariciresinol-9-O-β-D-Xylopyranoside have been isolated and identified from this plant. nih.govcabidigitallibrary.org One study also tentatively identified 3(or 5′)-methoxyisolariciresinol-9′-O-xylopyranoside. mdpi.com The discovery of these compounds marked their first isolation from the Polygonum genus. nih.gov
Table 1: Occurrence of this compound and its Glycosides in Selected Plant Species
| Plant Species | Compound | Plant Part |
|---|---|---|
| Cynanchum forrestii | (+)-5'-methoxyisolariciresinol 3a-O-beta-D-glucopyranoside researchgate.netnih.govresearchgate.net | Roots researchgate.netnih.gov |
| Averrhoa carambola L. | (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside nih.govsciprofiles.comresearchgate.net | Root nih.govnih.gov |
| (−)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside nih.govsciprofiles.com | Root nih.govnih.gov | |
| Ulmus davidiana var. japonica | 5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside koreascience.krnih.govresearchgate.netscispace.comwoodj.org | Stem and root barks koreascience.krresearchgate.net |
| butyl (+)-5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside nih.govresearchgate.netmedchemexpress.cn | Root barks nih.govresearchgate.net | |
| Polygonum capitatum | (-)-5'-methoxyisolariciresinol-2a-O-beta-D-xylopyranoside nih.gov | Whole plant |
| (+)-5'-Methoxyisolariciresinol-9-O-β-D-Xylopyranoside nih.govcabidigitallibrary.org | Whole plant | |
| 3(or 5′)-methoxyisolariciresinol-9′-O-xylopyranoside mdpi.com | Whole plant |
Biogeographical and Ecological Contexts of Occurrence
The distribution of plants containing this compound and its derivatives is influenced by their specific ecological requirements and geographical origins.
Cynanchum forrestii : Information on the specific biogeographical and ecological context for this species is limited in the provided search results.
Averrhoa carambola L. : Native to Southeast Asia, specifically regions like Ceylon and the Malocca Islands of Indonesia, this species is now widely cultivated in tropical and subtropical areas. greening.gov.hkkew.orgmdpi.comscielo.br It thrives in hot, humid tropical climates but can tolerate some cooler temperatures and dry periods. worldagroforestry.org The tree prefers deep, well-drained clay loams but can adapt to sandy and heavy clay soils. worldagroforestry.org It is commonly found in bushes, along roadsides, and in gardens. greening.gov.hk
Ulmus davidiana var. japonica : This elm variety is native to a broad region of Northeast Asia, including Japan, and is typically found in swamp forests on young alluvial soils. wikipedia.orgkew.orgoregonstate.edu It is adaptable to various habitats, from urban environments to natural forests, and can tolerate different soil types. ontosight.ai This species has a broad climatic range, is resistant to cold, and occurs in areas with high seasonality in temperature and precipitation due to the East Asian monsoon. mdpi.com
Elsholtzia ciliata (Thunb.) Hyland : Native to temperate Asia, its exact original range is not clearly defined. wikipedia.orgepharmacognosy.com It has been introduced to other parts of the world, including India, North America, and Europe. wikipedia.orgmdpi.com This herbaceous plant can be found in diverse habitats such as riverbanks, forests, and hills. wikipedia.org It has low requirements for its growing environment and prefers moist soil, often growing on exposed rocky slopes and other open, gravelly areas. wikipedia.orgmdpi.com
Lespedeza cuneata : This species is native to eastern and central Asia. usda.gov It was introduced to the United States and is now found in a variety of open habitats, including roadsides, old fields, prairies, and open woodlands. usda.gov It is adapted to a wide range of climatic conditions and is drought-tolerant. iucngisd.orgeppo.int In its native Asian range, it grows on exposed ground and in grassy lowlands. iucngisd.org
Polygonum capitatum : This plant is primarily distributed in the southwest of China, as well as other Asian countries like India, Nepal, and Vietnam. mdpi.com It favors cool and moist environments and is well-suited to sunny valleys with sandy loam soil that is mildly acidic and well-drained. mdpi.com It can be found on mountain slopes and in shaded places in valleys at altitudes ranging from 600 to 3500 meters. efloras.org In some regions, it has become naturalized in disturbed habitats, along roadsides, and in gardens. zimbabweflora.co.zw Predictions suggest that its most suitable habitats in China will remain in the southwestern regions, particularly in Guizhou and Yunnan provinces. nih.govresearchgate.net
Structural Elucidation and Advanced Analytical Methodologies for 5 Methoxyisolariciresinol
Spectroscopic Characterization Techniques
Spectroscopic methods are fundamental to elucidating the structure of 5-methoxyisolariciresinol. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV) Spectroscopy each offer unique insights into the molecular framework.
NMR spectroscopy is a powerful tool for determining the precise structure of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the types and numbers of protons and carbons, while two-dimensional (2D) NMR experiments establish connectivity and spatial relationships between atoms.
¹H-NMR and ¹³C-NMR: These techniques identify the chemical environment of hydrogen and carbon atoms in the molecule.
COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton couplings through two to three bonds, helping to identify adjacent protons in the structure. researchgate.netresearchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, which is crucial for determining the relative stereochemistry of the molecule. researchgate.netresearchgate.netlibretexts.org
HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): These experiments show correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). researchgate.netyoutube.com
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically 2-4 bonds), which is essential for piecing together the complete carbon skeleton. researchgate.netresearchgate.netyoutube.com
Table 1: ¹H-NMR (500 MHz, CD₃OD) and ¹³C-NMR (125 MHz, CD₃OD) Spectral Data for a Derivative of this compound
| Position | δH (ppm) | δC (ppm) |
| 2' | 6.54 (s) | 103.5 |
| 6' | 6.54 (s) | 103.5 |
| 7 | 1.83 (m) | 38.3 |
| 8 | 2.05 (m) | 43.1 |
| 9 | 3.80 (m), 3.49 (m) | 61.8 |
| 5 | 6.64 (s) | 113.8 |
| 8 | 6.81 (s) | 116.3 |
| 1 | 4.69 (d, 7.9) | 47.1 |
| 4a | 2.82 (dd, 16.0, 4.7), 2.72 (dd, 16.0, 11.0) | 30.1 |
| 3-OCH₃ | 3.86 (s) | 56.8 |
| 4-OCH₃ | 3.84 (s) | 56.9 |
| 5'-OCH₃ | 3.73 (s) | 57.0 |
This table presents data for a related derivative, (-)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside, as detailed information for the parent compound was not available in the provided search results.
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HR-MS): Provides a very precise mass measurement, allowing for the determination of the molecular formula. researchgate.net High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a common variant. researchgate.net
UPLC-Q-TOF-MS (Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry): This hyphenated technique couples the separation power of UPLC with the high-resolution and accurate mass measurement capabilities of a Q-TOF mass analyzer. d-nb.infonih.govdovepress.com It is used for both identification and quantification of compounds in complex mixtures. d-nb.info
UHPLC-LTQ-Orbitrap-MSn (Ultra-High-Performance Liquid Chromatography-Linear Trap Quadrupole-Orbitrap Mass Spectrometry): This advanced platform combines the high separation efficiency of UHPLC with a hybrid mass spectrometer that allows for high-resolution analysis and multi-stage fragmentation (MSn), providing detailed structural information. mdpi.comnih.govmdpi.com
UPLC-ESI-MS/MS (Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry): This method is highly sensitive and selective, providing characteristic fragmentation patterns that can be used to identify and quantify known compounds or to elucidate the structure of unknowns. nih.govmdpi.com
Table 2: Mass Spectrometry Data for this compound and its Derivatives
| Compound | Molecular Formula | [M-H]⁻ (m/z) | Technique | Source |
| (-)-5′-Methoxyisolariciresinol-2α-O-β-D-xylopyranoside | C₂₆H₃₄O₁₁ | 521.2018 | UPLC-Q-TOF-MS | nih.gov |
| 3(or 5′)-methoxyisolariciresinol-9′-O-xylopyranoside | Not Specified | Not Specified | UHPLC-Q-Orbitrap HRMS | mdpi.com |
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. This technique provides information about the electronic transitions within a molecule and is particularly useful for detecting the presence of chromophores, such as aromatic rings and conjugated systems. msu.edunist.govupi.edu The absorption maxima (λmax) are characteristic of the compound's structure. For lignans (B1203133) like this compound, UV spectroscopy can help to confirm the presence of the phenolic and methoxy-substituted aromatic rings. ndl.go.jpresearcher.life
Table 3: UV Absorption Data for a Related Lignan (B3055560)
| Compound | λmax (nm) | Solvent |
| (+)-5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside | 290 | Methanol |
This table shows data for a xylopyranoside derivative of this compound. ndl.go.jp
Chromatographic Separation and Isolation Methodologies
The purification of this compound from natural sources or synthetic mixtures requires effective separation techniques. Column chromatography and Sephadex LH-20 chromatography are commonly employed for this purpose.
Column chromatography is a fundamental purification technique used to separate individual compounds from a mixture. nih.govkoreascience.kr The mixture is applied to a column packed with a solid adsorbent (the stationary phase), such as silica (B1680970) gel, and a solvent (the mobile phase) is passed through the column. Separation occurs based on the differential partitioning of the compounds between the stationary and mobile phases. In the isolation of lignans, column chromatography is often used as a primary separation step. nih.govkoreascience.kr
Sephadex LH-20 is a versatile lipophilic gel filtration medium used for the separation of small organic molecules in various organic and aqueous-organic solvents. cytivalifesciences.comsigmaaldrich.cnavantorsciences.com It separates molecules based on their size, but adsorption and partition effects can also play a role, making it particularly effective for purifying polyphenolic compounds like lignans and flavonoids. nih.govnih.gov It is frequently used as a final polishing step in purification protocols to obtain highly pure compounds. nih.govnih.govnih.gov
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in analytical chemistry for separating, identifying, and quantifying components within a mixture. wikipedia.org It is widely applied in the analysis of natural products, including the lignan this compound. The principle of HPLC involves pumping a solvent mixture (the mobile phase) at high pressure through a column packed with a solid adsorbent material (the stationary phase). wikipedia.org The separation is achieved based on the differential interactions of the sample components with the stationary and mobile phases. wikipedia.orgopenaccessjournals.com
In the analysis of this compound and related lignans, reversed-phase HPLC (RP-HPLC) is the most common modality. This technique uses a non-polar stationary phase, typically a silica-based material chemically modified with C18 (octadecylsilyl) groups, and a polar mobile phase. wikipedia.orginacom.nl The separation of lignans is often achieved using a gradient elution, where the composition of the mobile phase is changed over the course of the analysis. wikipedia.org A typical mobile phase consists of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like acetonitrile (B52724) or methanol. inacom.nlamericanpharmaceuticalreview.com
Detection is commonly performed using a Diode Array Detector (DAD), which provides spectral information across a range of UV-visible wavelengths, aiding in the identification of compound classes. nih.gov For more definitive structural characterization and identification, HPLC systems can be coupled with a Mass Spectrometry (MS) detector. nih.gov HPLC-MS combines the powerful separation capabilities of HPLC with the mass analysis capabilities of MS, providing molecular weight and fragmentation data. nih.gov Studies have successfully used HPLC-DAD-MS to identify lignans like (+)-5′-methoxyisolariciresinol-3α-O-β-d-glucopyranoside in various plant extracts. d-nb.infonih.gov
Method development in HPLC for analyzing complex samples like plant extracts involves optimizing several parameters, including the column type, mobile phase composition, gradient profile, flow rate, and column temperature to achieve adequate resolution between the target analyte and other matrix components. researchgate.netchromatographyonline.com The validation of these methods ensures they are accurate, precise, and reproducible for their intended purpose. researchgate.netijrpr.com
| Analyte(s) | Column | Mobile Phase | Detection | Reference |
|---|---|---|---|---|
| Lignan Glycosides | Inertsil ODS-3V (150mm x 4.6mm, 5µm) | Gradient of Acetonitrile and 0.1% Phosphoric Acid in Water | DAD | researchgate.net |
| Phenolic Compounds | Symmetry C18 (3.0mm × 150mm, 3μm) | Gradient of Acetonitrile + 0.1% TFA and Water + 0.1% TFA | UV (220 nm) | nih.gov |
| Catechin (B1668976) derivative | SkyPakC18 (4.6 × 250 mm, 5 μm) | Isocratic or Gradient of Acetonitrile and Water | UV (280 nm) | woodj.org |
| Explosive Mixture | Poroshell 120 EC-120 C18 (4.6 x 150 mm, 4 μm) | Gradient of Methanol and Water | DAD (214 nm, 235 nm) | researchgate.net |
Ultra-High-Performance Liquid Chromatography (UHPLC)
Ultra-High-Performance Liquid Chromatography (UHPLC) represents a significant evolution from conventional HPLC, offering substantial improvements in resolution, speed, and sensitivity. nih.govamericanpharmaceuticalreview.com This technique utilizes columns packed with smaller particles (typically sub-2 µm), which necessitates much higher operating pressures (up to 100 MPa or 15,000 psi) than traditional HPLC systems. eag.comdrawellanalytical.com The key advantages of UHPLC stem from the increased efficiency provided by the smaller particles, allowing for faster analyses without sacrificing resolution, or achieving higher resolution for complex samples. nih.goveag.com
UHPLC is particularly well-suited for the analysis of complex natural product extracts containing this compound. The enhanced separation power can resolve closely related lignans and isomers that may co-elute in a standard HPLC system. americanpharmaceuticalreview.com The analysis of this compound and its glycoside derivatives has been reported using UHPLC, often coupled with high-resolution mass spectrometry (HRMS) detectors like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap. dovepress.commdpi.com
The coupling of UHPLC with tandem mass spectrometry (UHPLC-MS/MS) provides exceptional selectivity and sensitivity for detecting and quantifying trace levels of compounds in complex matrices. nih.gov For instance, a widely targeted metabolome analysis using UPLC-MS/MS was applied to study changes in metabolites, including 5′-methoxyisolariciresinol-9′-O-glucoside, in tea leaves. apsnet.org The method employed a gradient of acetonitrile and water, both containing 0.1% formic acid, on a C18 column. apsnet.orgfrontiersin.org This combination allows for the confident identification of compounds based on retention time and specific mass fragmentation patterns. mdpi.com The reduced analysis time and solvent consumption make UHPLC a more efficient and environmentally friendly technique compared to HPLC. nih.gov
| System | Column | Mobile Phase | Flow Rate | Detection | Reference |
|---|---|---|---|---|---|
| UHPLC-Q-Orbitrap HRMS | Not specified | Gradient of 0.1% formic acid in water (A) and acetonitrile (B) | 0.3 mL/min | Q-Orbitrap HRMS | mdpi.com |
| UPLC-ESI-MS/MS | SB-C18 (2.1mm × 100mm, 1.8µm) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | 0.35 mL/min | ESI-MS/MS (QTRAP 4500) | frontiersin.org |
| UHPLC-ESI-MS/MS | Not specified | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B) | Not specified | ESI-MS/MS | apsnet.org |
| Ultra-fast HPLC | Ethylene-bridged hybrid C18 (2.1 x 100 mm, 1.7 μm) | Gradient of 0.05% formic acid in water (A) and 0.05% formic acid in acetonitrile (B) | 0.8 mL/min | Not specified | americanpharmaceuticalreview.com |
Strategies for Quantitative Analysis and Chemical Profiling
Quantitative analysis and chemical profiling are essential for understanding the composition of natural products and identifying their bioactive constituents. For this compound, these strategies rely heavily on advanced chromatographic and spectrometric techniques, particularly UHPLC coupled with mass spectrometry. mdpi.comapsnet.org
Chemical profiling aims to create a comprehensive inventory of the chemical constituents present in a sample. UHPLC coupled to high-resolution mass spectrometry (UHPLC-HRMS), such as UPLC-Q-TOF-MS, is a powerful tool for this purpose. mdpi.com This approach allows for the tentative identification of a wide range of compounds in a single run by providing accurate mass measurements, which can be used to predict elemental compositions, and fragmentation data, which gives clues to the chemical structure. mdpi.com In studies of plant extracts, this methodology has been used to identify dozens of compounds, including various lignans like 5′-methoxyisolariciresinol-9′-O-glucoside, flavonoids, and phenolic acids. mdpi.comfrontiersin.org
Quantitative analysis involves determining the exact amount or concentration of a specific compound, such as this compound, in a sample. This requires the development and validation of an analytical method. ijrpr.comnih.gov Method validation ensures that the method is reliable, reproducible, and accurate for its intended use. Key validation parameters include linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.govresearchgate.net
For quantification, a calibration curve is constructed by analyzing standard solutions of the pure compound at several known concentrations. researchgate.net The response of the detector (e.g., peak area) is plotted against concentration, and this relationship, which should be linear over a defined range, is used to calculate the concentration of the analyte in unknown samples. researchgate.netnih.gov For example, a UPLC-Q-TOF-MS method was used for the quantitative analysis of 26 main compounds in bamboo juice, including (+)-5′-methoxyisolariciresinol-3α-O-β-d-glucopyranoside, demonstrating good linearity over the tested concentration ranges. d-nb.info Such quantitative data is crucial for the quality control of herbal medicines and for understanding the dose-dependent effects of specific compounds.
| Parameter | Description | Common Acceptance Criteria | Reference |
|---|---|---|---|
| Linearity | The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r or r²) close to 1 (e.g., >0.99) | researchgate.netnih.gov |
| Accuracy | The closeness of the test results obtained by the method to the true value. Often assessed by recovery studies. | Bias % should not deviate more than a set limit (e.g., 5% or 15%) | researchgate.netnih.gov |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. Expressed as Relative Standard Deviation (RSD) or Coefficient of Variation (CV). | RSD or CV ≤ 2-5% for repeatability (intra-day) and intermediate precision (inter-day). | nih.govresearchgate.net |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Often determined based on signal-to-noise ratio (e.g., S/N = 3) | nih.govresearchgate.net |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Often determined based on signal-to-noise ratio (e.g., S/N = 10) | nih.govresearchgate.net |
Biosynthetic Pathways and Metabolic Interconnections of Lignans
Elucidation of Lignan (B3055560) Biosynthetic Pathways in Plantae
The biosynthesis of lignans (B1203133) begins with the general phenylpropanoid pathway, which provides the core C6-C3 structural units. nih.gov This foundational pathway starts with the amino acid L-phenylalanine. The first committed step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. nih.gov Cinnamic acid is then hydroxylated by cinnamate 4-hydroxylase (C4H) to form p-coumaric acid, which is subsequently activated by 4-coumarate-CoA ligase (4CL) to generate p-coumaroyl-CoA. arkat-usa.org These initial steps are shared with the biosynthetic pathways for both lignin and flavonoids. arkat-usa.org
From p-coumaroyl-CoA, a series of enzymatic reactions involving hydroxylations, methylations, and reductions leads to the formation of monolignols, primarily coniferyl alcohol. Coniferyl alcohol serves as the key precursor for a vast number of lignans. nih.gov The central step in lignan biosynthesis is the stereoselective oxidative coupling of two coniferyl alcohol molecules. arkat-usa.org This reaction is mediated by dirigent proteins (DIRs) and laccases, which guide the coupling to form (+)-pinoresinol. arkat-usa.orgnih.gov
Once pinoresinol (B1678388) is formed, it serves as a crucial branch-point intermediate, leading to various classes of lignans through the action of specific enzymes. arkat-usa.orgmaxapress.com The pathway leading towards 5-Methoxyisolariciresinol involves the following key transformations:
Reduction to Lariciresinol (B1674508): Pinoresinol undergoes its first reduction, catalyzed by pinoresinol-lariciresinol reductase (PLR) , to yield lariciresinol. arkat-usa.org
Reduction to Secoisolariciresinol (B192356): Lariciresinol is further reduced by the same PLR enzyme to produce secoisolariciresinol. arkat-usa.org This sequential reduction has been well-documented in several plant species. arkat-usa.org
Formation of Isolariciresinol (B191591): Isolariciresinol is a stereoisomer of lariciresinol and is understood to be formed through related enzymatic processes within the lignan pathway.
Final Methoxylation: The final step in the formation of this compound is the methylation of the aromatic ring of an isolariciresinol precursor. This reaction is catalyzed by a specific O-methyltransferase (OMT) . Plant OMTs utilize S-adenosyl-L-methionine (SAM) as a methyl group donor to hydroxylate target molecules like flavonoids and lignan precursors. maxapress.comnih.govmdpi.com This methylation adds a methoxy (B1213986) (-OCH3) group at the C5 position of the aromatic ring, yielding the final this compound compound.
Table 1: Key Enzymes in the Biosynthetic Pathway Leading to this compound
| Enzyme Name | Abbreviation | Reaction Catalyzed |
| Phenylalanine Ammonia-Lyase | PAL | Phenylalanine → Cinnamic acid |
| Cinnamate 4-Hydroxylase | C4H | Cinnamic acid → p-Coumaric acid |
| 4-Coumarate-CoA Ligase | 4CL | p-Coumaric acid → p-Coumaroyl-CoA |
| Dirigent Protein | DIR | Guides stereoselective coupling of Coniferyl alcohol → (+)-Pinoresinol |
| Pinoresinol-Lariciresinol Reductase | PLR | Pinoresinol → Lariciresinol → Secoisolariciresinol |
| O-Methyltransferase | OMT | Isolariciresinol → this compound |
Integration within Plant Primary and Secondary Metabolism
Lignan biosynthesis is not an isolated pathway but is deeply integrated with both primary and secondary plant metabolism. The pathway's starting point, the amino acid phenylalanine, is a direct product of the shikimic acid pathway, a core route in primary metabolism responsible for producing aromatic amino acids. This establishes a direct flux of carbon from primary metabolism into the vast network of phenylpropanoid-derived secondary metabolites, including lignans. nih.gov
Lignans themselves are classified as secondary metabolites, which are compounds not directly involved in the normal growth, development, or reproduction of an organism but are crucial for environmental interaction and defense. nih.gov The synthesis of lignans is often induced in response to external stimuli, such as pathogen attack or wounding, highlighting their role in plant defense mechanisms. The energy and carbon required for this synthesis are diverted from primary metabolic pools, indicating a sophisticated regulatory system that balances the needs for growth with those for defense.
Linkages to Phenylpropanoid and Flavonoid Biosynthesis Pathways
The lignan biosynthetic pathway is a specific branch of the broader phenylpropanoid pathway. arkat-usa.orgnih.gov The initial enzymatic steps that convert phenylalanine into p-coumaroyl-CoA are common to the biosynthesis of numerous phenolic compounds, most notably flavonoids and lignin. arkat-usa.orgnih.gov This shared origin means that these pathways compete for the same pool of precursors.
The branch point occurs after the formation of p-coumaroyl-CoA. While one branch leads towards monolignols for lignan and lignin synthesis, another branch leads to the formation of chalcones, the precursors for all flavonoids. nih.gov The distribution of metabolic flux between these competing pathways is tightly regulated by the plant cell. This regulation is often managed by complex transcriptional networks that can coordinate the expression of genes in one pathway while repressing another, depending on the developmental stage or environmental conditions. For instance, certain MYB transcription factors have been identified as key regulators that co-modulate the biosynthesis of flavonoids and lignin, demonstrating a sophisticated mechanism for controlling carbon flow within the phenylpropanoid network.
Broader Implications for Cellular Metabolic Networks
The biosynthesis of lignans is a highly regulated process with significant implications for the entire cellular metabolic network. The production of these compounds is energetically expensive and irreversible, necessitating precise control mechanisms. This regulation occurs largely at the transcriptional level, where a hierarchy of transcription factors, including NAC and MYB families, modulates the expression of biosynthetic genes in response to developmental cues and environmental signals. arkat-usa.org
Biological Activities and Mechanistic Investigations of 5 Methoxyisolariciresinol
Antioxidant Mechanisms and Radical Scavenging Activities
The antioxidant capacity of a compound is its ability to neutralize reactive oxygen species (ROS) and other free radicals, which are unstable molecules that can cause cellular damage through a process known as oxidative stress. 5-Methoxyisolariciresinol and its derivatives have demonstrated notable antioxidant effects in various in vitro assays.
Detailed research findings indicate that the antioxidant activity is often evaluated using tests like the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. In one study, a glycoside derivative, (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside, isolated from Tinospora sagittata var. yunnanensis, exhibited the ability to scavenge DPPH radicals with a reported EC50 value of 80 µM. sciprofiles.com The ethyl acetate (B1210297) fraction of Elsholtzia ciliata, a plant known to contain (-)-5-methoxyisolariciresinol, also showed potent free radical scavenging ability. mdpi.com While this points to the contribution of its components, including lignans (B1203133), the specific activity of the isolated compound from this source was not detailed.
Lignans, as a chemical class, are recognized for their antioxidant potential, which is often attributed to their phenolic hydroxyl groups that can donate a hydrogen atom to stabilize free radicals. Studies on lignans isolated from Açaí (Euterpe oleracea) fruits have confirmed their capacity to scavenge hydroxyl radicals, further supporting the antioxidant role of this compound class. nih.govacs.orgacs.org
| Compound | Source | Assay | Result (EC50) | Reference |
|---|---|---|---|---|
| (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside | Tinospora sagittata var. yunnanensis | DPPH Radical Scavenging | 80 µM | sciprofiles.com |
Anti-inflammatory Pathways and Molecular Targets
Inflammation is a complex biological response to harmful stimuli. Chronic inflammation, however, is implicated in numerous diseases. This compound has been investigated for its potential to modulate key inflammatory pathways.
Cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) are critical enzymes in the inflammatory cascade, producing prostaglandins (B1171923) and leukotrienes, respectively. biomolther.org Dual inhibition of these enzymes is a sought-after strategy for developing safer anti-inflammatory drugs. nih.gov
A study on the constituents of Ulmus davidiana var. japonica identified a derivative, (+)-5-Methoxyisolariciresinol-9-O-β-D-xylopyranoside. biomolther.org The research aimed to evaluate compounds from this plant for their ability to inhibit both COX-2 and 5-LOX. While the study confirmed that some compounds from the extract acted as dual inhibitors, it did not specify whether the this compound glycoside was among the active constituents. biomolther.org Therefore, while the compound is present in plants with documented anti-inflammatory extracts, direct evidence of its specific inhibitory action on COX-2 and 5-LOX is still emerging.
The PI3K-Akt pathway is a crucial signaling cascade that regulates cell survival, proliferation, and inflammation. Aberrant activation of this pathway is common in various diseases, including cancer and chronic inflammatory conditions. mdpi.com
Evidence linking this compound to this pathway is indirect. It is listed as a constituent in the traditional Chinese medicine formula Yiyi Fuzi Baijiang San, which is known to exert therapeutic effects by modulating the PI3K/Akt signaling pathway. nih.gov Similarly, extracts from Polygonum capitatum, which also contain this lignan (B3055560), have been shown to inhibit the PI3K/Akt pathway. mdpi.com These findings suggest a potential role for this compound in modulating this pathway, although this is an effect attributed to a complex mixture and not direct proof for the isolated compound. Currently, there is no available research data linking this compound to the Ras signaling pathway.
Beyond the cellular level, research has pointed towards systemic anti-inflammatory effects. A study investigating protective agents against sepsis in a mouse model used constituents from the root barks of Ulmus davidiana var. japonica. One of the isolated compounds, butyl (+)-5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside, was found to significantly protect against sepsis, with a survival rate of 80%-100% in mice exposed to lethal doses of LPS/D-GalN. researchgate.net This demonstrates a potent in vivo anti-inflammatory effect, suggesting the compound can counter a massive systemic inflammatory response. researchgate.net
Antitumor and Anticancer Research Applications
The potential of natural compounds in cancer therapy is a significant area of research, with a focus on agents that can selectively eliminate cancer cells without harming normal cells.
Apoptosis is a natural, controlled process of programmed cell death that is often dysregulated in cancer cells, leading to their uncontrolled proliferation. Inducing apoptosis in cancer cells is a key mechanism for many anticancer drugs.
Research has indicated that a derivative of this compound may possess pro-apoptotic activity. A patent filed for a pharmaceutical composition using an extract from Lespedeza cuneata identified "5'-methoxyisolariciresinol-9'- O - α-L-rhamnoside" as one of the active compounds. The patent claims that this fraction of the extract is effective in inducing apoptosis in ovarian cancer cells, suggesting its potential as a cancer therapeutic agent. google.com This finding directly implicates a derivative of this compound in the activation of programmed cell death pathways in cancer cells.
| Biological Activity | Specific Target/Model | Compound Investigated | Key Finding | Reference |
|---|---|---|---|---|
| Systemic Anti-inflammatory | Sepsis in mouse model (LPS/D-GalN) | Butyl (+)-5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside | Significantly protected against sepsis-induced mortality. | researchgate.net |
| Anticancer (Apoptosis) | Ovarian cancer cells | 5'-methoxyisolariciresinol-9'- O - α-L-rhamnoside | Identified as an active compound in an extract that induces apoptosis. | google.com |
Compound Names Mentioned in this Article
| Compound Name |
|---|
| This compound |
| (+)-5'-methoxyisolariciresinol 3α-O-β-D-glucopyranoside |
| (-)-5-methoxyisolariciresinol |
| (+)-5-Methoxyisolariciresinol-9-O-β-D-xylopyranoside |
| Butyl (+)-5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside |
| 5'-methoxyisolariciresinol-9'- O - α-L-rhamnoside |
| Prostaglandins |
| Leukotrienes |
Inhibition of Cellular Proliferation and Viability
Research indicates that this compound, and extracts containing it, can impede the growth and viability of cancerous cells. For instance, sinecatechins, a green tea extract containing catechin (B1668976) derivatives which are structurally related to lignans like this compound, have demonstrated a significant, dose-dependent reduction in the proliferation of cutaneous squamous cell carcinoma (cSCC) cell lines. nih.gov At a concentration of 200 µg/mL, these extracts led to a decrease in cell proliferation to 20-30% of control levels and a sharp decline in cell viability to 4-21% after 48 hours. nih.gov This effect was associated with a loss of mitochondrial membrane potential and some activation of caspase-3, suggesting the induction of apoptosis. nih.gov However, the cell death pathways induced appear to be complex and not solely dependent on caspases or the pro-apoptotic proteins Bax and Bak, pointing towards the involvement of alternative cell death mechanisms. nih.gov
Interestingly, the study on sinecatechins also revealed a connection between the inhibition of cell viability and an imbalance of reactive oxygen species (ROS). nih.gov An initial decrease in ROS at 4 hours was followed by an increase at 24 hours. nih.gov The use of the antioxidant N-acetyl cysteine in combination with the extract further potentiated the negative effects on cell viability, highlighting the intricate role of oxidative stress in the observed anti-proliferative activity. nih.gov
Modulation of Autophagy and Related Processes
Autophagy is a cellular self-digestion process crucial for maintaining cellular homeostasis, and its modulation is a promising therapeutic strategy for various diseases. nih.gov While direct studies on this compound's effect on autophagy are limited, research on structurally related or functionally similar compounds provides insights. For example, 5-methoxytryptophan (B613034) (5-MTP) has been shown to alleviate liver fibrosis by stimulating the autophagy process. nih.gov Mechanistically, 5-MTP enhances the expression of FOXO3a, which in turn represses miR-21, leading to the restoration of the autophagy-related gene ATG5. nih.gov This signaling pathway, involving FOXO3a/miR-21/ATG5, was shown to be crucial for the anti-fibrotic effects of 5-MTP. nih.gov
The AMP-activated protein kinase (AMPK) signaling pathway is a key regulator of autophagy. nih.gov AMPK can induce autophagy by directly phosphorylating and activating the ULK1 and PI3KC3/VPS34 complexes. nih.gov It can also indirectly promote autophagy by suppressing the mTORC1 complex. nih.gov Given that many natural compounds exert their effects through the modulation of such central signaling pathways, it is plausible that this compound could also influence autophagic processes through similar mechanisms, although specific research is required to confirm this.
Suppression of Cell Invasion and Metastasis
The spread of cancer cells from the primary tumor to distant sites, a process known as metastasis, is a major cause of cancer-related mortality. mdpi.com It involves several stages, including local invasion, intravasation, circulation, extravasation, and colonization. mdpi.com The ability to suppress these processes is a key aim of anti-cancer therapies.
While direct evidence for this compound is emerging, studies on related compounds and cellular pathways highlight potential mechanisms. For instance, the suppression of Death Receptor 5 (DR5) has been shown to enhance cancer cell invasion and metastasis. nih.gov This occurs through the formation of a signaling complex involving FADD, caspase-8, and TRAF2, which leads to the activation of ERK and JNK/AP-1 signaling and subsequent upregulation of matrix metalloproteinase-1 (MMP-1). nih.gov This suggests that compounds that can modulate DR5 expression or its downstream signaling could impact metastasis.
Evidence from Studies on Source Plant Extracts
This compound is found in various plants, and studies on extracts from these plants provide indirect evidence of its potential biological activities.
Justicia brandegeeana (Shrimp Plant): Extracts from species of the Justicia genus have a long history of use in folk medicine for a variety of ailments. nih.gov Phytochemical investigations have revealed the presence of various compounds, including lignans. scielo.br Extracts from Justicia species have demonstrated a broad range of biological activities, including antioxidant, antimicrobial, anticancer, and anti-inflammatory effects. nih.govscielo.br For instance, an ethanol (B145695) extract of Justicia neesii showed anticancer activity against P388 lymphocytic leukemia in mice. scielo.br
Fokienia hodginsii (Fujian Cypress): This conifer is valued for its timber. iucnredlist.org While specific studies on the biological activities of its extracts related to cancer are not widely available in the provided results, the presence of lignans in conifers, in general, suggests a potential for such activities.
The wide array of biological effects observed in extracts from plants containing this compound supports the need for further investigation into the specific contributions of this compound to the observed activities.
Role in Plant Defense Mechanisms and Stress Responses
Plants produce a vast array of secondary metabolites, including lignans, as part of their defense mechanisms against herbivores, pathogens, and various environmental stresses. These compounds can act as deterrents, toxins, or signaling molecules in plant defense. While the specific role of this compound in the defense of its source plants is not explicitly detailed in the provided search results, the general functions of lignans in plants suggest its involvement in such processes. Further research into the ecological chemistry of plants like Justicia brandegeeana and Fokienia hodginsii would be necessary to elucidate the precise role of this compound in their survival and interaction with the environment.
Other Reported Biological Activities (derived from extracts containing the compound)
Immunomodulatory Effects
Extracts from plants known to contain lignans, such as those from the Justicia and Camellia genus, have been reported to possess immunomodulatory properties. nih.govrjptonline.org These effects can manifest as the stimulation or suppression of immune responses.
For example, extracts from Astragalus, another plant known for its complex secondary metabolites, have been shown to enhance the secretion of IL-2 and IFN-γ, and stimulate the activation of T lymphocytes, indicating an immune-boosting effect. nih.gov Conversely, some plant extracts can exhibit anti-inflammatory effects by modulating the activity of immune cells like macrophages. rjptonline.org For instance, an aqueous extract of Camellia sinensis was found to induce the migration of macrophages, an important aspect of the innate immune response. rjptonline.org
The immunomodulatory effects of plant extracts are often attributed to the complex mixture of compounds they contain. While it is plausible that this compound contributes to the immunomodulatory activities of extracts from its source plants, further studies are needed to isolate its specific effects on the immune system.
Antimicrobial and Antiviral Activities
There is currently no specific information available in the reviewed scientific literature regarding the antimicrobial or antiviral activities of this compound.
Anthelmintic Activity
Investigations into the anthelmintic properties of this compound have not been found in the reviewed scientific literature.
Anti-diabetic and Anti-dyslipidemic Potentials
While other lignans, such as secoisolariciresinol (B192356) diglucoside and lariciresinol (B1674508), have been studied for their anti-diabetic effects, there is no specific research detailing the anti-diabetic or anti-dyslipidemic potential of this compound. researchgate.netnih.gov For instance, secoisolariciresinol diglucoside has been shown to reduce blood glucose and improve lipid profiles in diabetic rats. researchgate.net Similarly, lariciresinol has demonstrated anti-diabetic activity by inhibiting α-glucosidase and enhancing insulin (B600854) signaling. nih.gov However, these findings cannot be directly attributed to this compound without specific studies on the compound.
Hepatoprotective Effects
There is no specific information available on the hepatoprotective effects of this compound. Research on related lignans, such as pinoresinol (B1678388), has shown hepatoprotective effects against liver injury, but similar studies on this compound are lacking. nih.gov
Hypolipidemic, Hypoglycemic, Analgesic, Antiarrhythmic, and Anti-acetylcholinesterase Activities
Specific studies on the hypolipidemic, hypoglycemic, analgesic, antiarrhythmic, and anti-acetylcholinesterase activities of this compound are not present in the reviewed literature. Research has been conducted on various other compounds for these activities, but none have focused on this compound. nih.govnih.govnih.govnih.govmdpi.commdpi.commdpi.comnih.govnih.govnih.govcapes.gov.br
Insecticidal Activity
There is no information available in the scientific literature regarding the insecticidal activity of this compound.
Compound Information
Structure Activity Relationship Sar Studies of 5 Methoxyisolariciresinol and Its Analogues
Correlative Analysis of Structural Features and Bioactivity Profiles
The bioactivity of 5-methoxyisolariciresinol is intricately linked to its specific structural characteristics. The presence and position of hydroxyl and methoxy (B1213986) groups on the aromatic rings, as well as the stereochemistry of the tetrahydrofuran (B95107) ring, play a significant role in its biological effects.
Research has shown that the antioxidant activity of lignans (B1203133) like this compound is influenced by the number and position of phenolic hydroxyl groups. These groups are key to their radical scavenging properties. For instance, studies on lignans have demonstrated that free phenolic hydroxyl groups are essential for potent antioxidant and radical-scavenging activities.
Furthermore, the methoxy group at the C-5 position appears to modulate the bioactivity. In a study comparing various lignans, it was observed that the presence of a methoxy group can influence the compound's antiglycation and antioxidant potentials. For example, (+) 5'-Methoxyisolariciresinol displayed potent scavenging activity against both ABTS+ and DPPH radicals. chemfaces.com In contrast, its (-) isomer, while showing moderate ABTS+ scavenging, was a more potent inhibitor of glucose-induced glycation. chemfaces.com This suggests that subtle changes in the molecular structure can lead to significant differences in biological activity.
Glycosylation of this compound also alters its bioactivity profile. The addition of a sugar moiety, such as a glucopyranoside, can impact the compound's solubility and interaction with biological targets. For instance, (-)-5′-methoxyisolariciresinol-3α-O-β-D-glucopyranoside has been isolated and studied, indicating that glycosylated forms of this lignan (B3055560) exist in nature and may possess distinct biological properties compared to the aglycone. sci-hub.seresearchgate.net
The following table summarizes the key structural features and their known influence on the bioactivity of this compound and its analogues.
| Structural Feature | Influence on Bioactivity |
| Phenolic Hydroxyl Groups | Essential for antioxidant and radical scavenging activities. |
| C-5 Methoxy Group | Modulates the potency and type of biological activity (e.g., antioxidant vs. antiglycation). |
| Stereochemistry | Different stereoisomers can exhibit varied and sometimes opposing biological effects. |
| Glycosylation | Affects solubility and may alter the interaction with biological targets, leading to different activity profiles. |
Comparative Investigation with Stereoisomers and Related Lignan Derivatives
The stereochemistry of this compound is a critical determinant of its biological activity. Comparative studies of its stereoisomers, such as the (+) and (-) forms, have revealed significant differences in their effects. As mentioned earlier, while (+) 5'-Methoxyisolariciresinol is a potent antioxidant, the (-) isomer shows stronger antiglycation activity. chemfaces.com This highlights the stereospecificity of its interactions with biological molecules.
Comparisons with other related lignans further illuminate the SAR. For example, lyoniresinol, which shares a similar basic lignan skeleton but differs in its substitution pattern, has also been studied alongside this compound. Both (+)-lyoniresinol and its glycoside derivatives have been isolated from the same plant sources as this compound, suggesting they may have related, yet distinct, biological roles. researchgate.net
Secoisolariciresinol (B192356), another related lignan, provides further insight. The structural difference, primarily the opening of the tetrahydrofuran ring, leads to altered bioactivity. The conversion of secoisolariciresinol to enterolignans like enterodiol (B191174) and enterolactone (B190478) in the gut is a key aspect of its biological action, a pathway that differs for the more complex structure of this compound.
The table below presents a comparative overview of the bioactivities of this compound and some of its related lignan derivatives.
| Compound | Key Structural Difference from this compound | Notable Bioactivity |
| (+)-5'-Methoxyisolariciresinol | Stereoisomer | Potent ABTS+ and DPPH radical scavenger. chemfaces.com |
| (-)-5'-Methoxyisolariciresinol | Stereoisomer | Moderate ABTS+ scavenger, potent antiglycation agent. chemfaces.com |
| Lyoniresinol | Different substitution pattern on aromatic rings. | Exhibits various biological activities, including antioxidant effects. researchgate.net |
| Secoisolariciresinol | Open tetrahydrofuran ring. | Precursor to enterolignans with a range of hormonal and other biological activities. |
| (-)-5′-methoxyisolariciresinol-3α-O-β-D-glucopyranoside | Glycosylated form. | Presence in plants suggests a role in storage and transport; specific bioactivity is an area of ongoing research. sci-hub.seresearchgate.net |
Computational Modeling and In Silico Approaches for SAR Prediction
In recent years, computational modeling and in silico approaches have become invaluable tools for predicting the structure-activity relationships of natural products like this compound. frontiersin.org These methods allow for the rapid screening of virtual libraries of analogues and the identification of key molecular descriptors that correlate with specific biological activities.
Molecular docking studies can be employed to predict the binding affinity of this compound and its derivatives to various protein targets. For instance, docking simulations could be used to explore the interactions with enzymes involved in oxidative stress or glycation, helping to explain the observed differences in activity between stereoisomers. researchgate.net
Quantitative Structure-Activity Relationship (QSAR) models can also be developed to correlate the structural features of a series of lignan analogues with their measured biological activities. frontiersin.org These models use statistical methods to build a mathematical relationship between chemical structure and biological effect. For this compound, a QSAR study could involve generating a set of molecular descriptors (e.g., electronic, steric, and lipophilic properties) for a series of analogues and correlating them with their antioxidant or antiglycation potencies. This can help in designing new derivatives with enhanced activity.
The use of machine learning algorithms in conjunction with large datasets of chemical structures and bioactivities is another promising in silico approach. nih.govnih.gov These methods can identify complex patterns in the data that are not apparent from traditional SAR studies.
The following table outlines some of the in silico approaches that can be applied to study the SAR of this compound.
| In Silico Approach | Application to this compound SAR |
| Molecular Docking | Predicting binding modes and affinities to biological targets like enzymes and receptors. researchgate.net |
| QSAR | Developing predictive models for bioactivity based on molecular descriptors. frontiersin.org |
| Pharmacophore Modeling | Identifying the 3D arrangement of essential features required for biological activity. |
| Machine Learning | Analyzing large datasets to uncover complex structure-activity relationships and predict the activity of new compounds. nih.govnih.gov |
These computational tools, when used in conjunction with experimental data, can significantly accelerate the discovery and optimization of bioactive compounds based on the this compound scaffold.
Synthetic Strategies and Chemical Derivatization of 5 Methoxyisolariciresinol
Approaches to Total Synthesis of 5-Methoxyisolariciresinol
While a dedicated total synthesis of this compound is not extensively documented in dedicated publications, the general strategies for the asymmetric synthesis of related aryltetralin lignans (B1203133) provide a clear blueprint for its potential construction. These methods focus on the stereoselective formation of the characteristic tetralin core.
Key synthetic strategies applicable to this compound include:
Asymmetric Diels-Alder Reaction: A prominent strategy for synthesizing the aryltetralin skeleton involves an asymmetric [4+2] cycloaddition. This approach typically uses an ortho-quinodimethane intermediate, generated in situ, which reacts with a chiral dienophile. For instance, the synthesis of (-)-isolariciresinol (B15240900) dimethyl ether utilized a cycloaddition between an ortho-quinodimethane and a fumarate (B1241708) derived from a chiral mandelate (B1228975) ester, establishing the required stereocenters in the cycloadduct. cdnsciencepub.com This methodology is general and could be adapted for this compound by selecting appropriately substituted starting materials for the ortho-quinodimethane and dienophile components.
Chemoenzymatic Synthesis: A combination of chemical and enzymatic steps offers a powerful route to aryltetralin lignans. A notable example is the chemoenzymatic total synthesis of (–)-podophyllotoxin, which employs an enzymatic oxidative C–C coupling reaction to construct the tetracyclic core with high diastereoselectivity. nih.gov This biocatalytic approach could potentially be applied to synthesize the this compound core from suitable precursors, offering a green and efficient alternative to purely chemical methods.
Palladium-Catalyzed Asymmetric Cycloaddition: Modern transition-metal catalysis provides another advanced method. The enantioselective total synthesis of aryltetralin lignan (B3055560) acetals like (-)-formosanol and (+)-tsugacetal was achieved using a palladium-catalyzed asymmetric allylic cycloaddition as the key step. nih.gov This reaction constructs the core ring system with high enantioselectivity.
Photocyclization: Stereoselective synthesis of cyclolignans related to podophyllotoxin (B1678966) has been achieved through the photocyclization of a chiral atropisomeric 1,2-bisbenzylidenesuccinate amide ester. uw.edu.pl This method uses a chiral auxiliary to control the stereochemistry, which is later removed to yield the target lignan structure.
These established methodologies highlight the potential pathways for a successful total synthesis of this compound, with the main challenge lying in the precise control of the multiple stereocenters of the molecule.
Semi-synthetic Transformations and Glycosylation Patterns
Semi-synthetic modification of naturally occurring this compound is a crucial area of research, particularly focusing on glycosylation. Glycosylation can significantly alter the physicochemical properties of a compound, such as its solubility and bioavailability. Numerous glycosides of this compound have been isolated from various plant species, revealing common patterns of glycosylation that can be replicated or diversified through semi-synthesis.
The most frequently observed glycosylation occurs at the phenolic hydroxyl groups or the primary alcohol functions of the side chain. The sugar moieties attached are typically common monosaccharides like glucose, xylose, and rhamnose. These natural derivatives provide a template for semi-synthetic efforts, which would generally involve protecting the other reactive sites on the aglycone and then coupling the desired sugar unit using established glycosylation methods, such as the Koenigs-Knorr reaction or enzymatic glycosylation.
Below is a table of known naturally occurring glycosides of this compound, illustrating the diversity of its glycosylation patterns.
| Compound Name | Sugar Moiety | Glycosylation Position | Natural Source(s) | Citation(s) |
| (-)-5'-Methoxyisolariciresinol 3α-O-β-D-glucopyranoside | β-D-glucose | 3α-O | Homalium zeylanicum, Averrhoa carambola, Solanum nigrum | researchgate.netnih.govsci-hub.seamazonaws.com |
| (+)-3-O-L-rhamnopyranoside-5-methoxyisolariciresinol | L-rhamnose | 3-O | Phoebe tavoyana, Vitis thunbergii | researchgate.net |
| (-)-5'-Methoxyisolariciresinol-2α-O-β-D-xylopyranoside | β-D-xylose | 2α-O | Gaultheria yunnanensis | semanticscholar.orgmdpi.com |
| 5'-methoxyisolariciresinol-9'-O-β-D-xylopyranoside | β-D-xylose | 9'-O | Ulmus macrocarpa | acs.orgscispace.com |
| 3(or 5′)-methoxyisolariciresinol-9′-O-xylopyranoside | Xylose | 9'-O | Polygonum capitatum | mdpi.com |
| (+)-5′-methoxyisolariciresinol-9′-β-D- xylopyranoside | β-D-xylose | 9'-O | Bruguiera sexangula var. rhynchopetala | d-nb.info |
This table is generated based on available research data and may not be exhaustive.
Design and Synthesis of Novel Analogues and Derivatives
The design and synthesis of novel analogues of this compound are driven by the goal of optimizing its biological activity profile. By systematically modifying its structure, chemists can explore structure-activity relationships (SAR) and potentially develop new compounds with enhanced potency or selectivity.
The known natural derivatives serve as the primary inspiration for synthetic analogues. Strategies for creating novel derivatives include:
Glycorandomization: Building upon the known glycosylation patterns, a library of novel glycosides can be synthesized. This involves attaching different sugar units (e.g., other monosaccharides, disaccharides, or rare sugars) to the various hydroxyl groups of the this compound core. Enzymatic methods could be particularly useful for this, offering high selectivity and yield.
Modification of Aromatic Rings: The substitution pattern on the two aromatic rings can be altered. This could involve changing the position or number of methoxy (B1213986) and hydroxyl groups, or introducing other functionalities like halogens or alkyl groups. Such modifications can influence the molecule's electronic properties and its ability to interact with biological targets.
Stereochemical Diversification: Total synthesis routes allow for the creation of stereoisomers that are not found in nature. Synthesizing the enantiomer of natural this compound or other diastereomers could reveal stereochemistry-dependent biological activities.
Derivatization of Hydroxyl Groups: The free hydroxyl groups can be functionalized to create esters, ethers, or other derivatives. For example, creating ester derivatives with various fatty acids could enhance the lipophilicity of the compound, potentially improving its absorption and distribution.
While specific synthetic work on novel analogues of this compound is not widely reported, the principles are well-established within the broader field of medicinal chemistry and natural product synthesis. mdpi.com The synthesis of analogues of other lignans, such as resveratrol, where numerous derivatives have been created to enhance biological effects, serves as a model for future work on this compound. scispace.com
Ecological and Plant Physiological Significance of 5 Methoxyisolariciresinol
Involvement in Plant Growth and Developmental Regulation
Evidence for the direct involvement of 5-methoxyisolariciresinol in regulating plant growth and development is not yet extensively documented in scientific literature. However, studies on closely related lignans (B1203133), such as lariciresinol (B1674508), provide insights into its potential activities. Research has demonstrated that certain stereoisomers of lariciresinol exhibit inhibitory effects on plant growth, particularly on root elongation.
A study on the plant growth inhibitory activities of all stereoisomers of lariciresinol revealed that (-)-lariciresinol and its 7S,8S,8'R stereoisomer significantly inhibited the root growth of Italian ryegrass (Lolium multiflorum) nih.gov. This suggests that the stereochemistry of lignans is a critical factor in their biological activity. Given the structural similarity, it is plausible that this compound may also possess plant growth regulatory properties, potentially acting as an inhibitor of certain developmental processes. The inhibitory effects of these compounds could be a mechanism to modulate a plant's own growth or to gain a competitive advantage over neighboring plants through allelopathy davidmoore.org.uknih.gov.
Table 1: Plant Growth Inhibitory Activity of Lariciresinol Stereoisomers
| Compound | Target Plant | Effect |
| (-)-Lariciresinol | Italian ryegrass (Lolium multiflorum) | Significant root growth inhibition nih.gov |
| 7S,8S,8'R-Lariciresinol | Italian ryegrass (Lolium multiflorum) | Significant root growth inhibition nih.gov |
| Other Lariciresinol Stereoisomers | Italian ryegrass (Lolium multiflorum) | Less to no significant inhibitory effect nih.gov |
Interplay with Plant Hormonal Signaling
The interaction of this compound with plant hormonal signaling pathways has not been a direct subject of extensive research. However, the known functions of other secondary metabolites and the observed growth-regulating effects of related lignans suggest a potential interplay with key plant hormones such as auxins and gibberellins, which are central to growth and development.
Plant hormones regulate a vast array of developmental processes, and their signaling pathways are often modulated by other endogenous compounds. The inhibitory effect of lariciresinol on root growth, for instance, could be mediated through interference with auxin transport or signaling, which are critical for root development. Similarly, gibberellins are known to promote stem elongation and seed germination, and compounds that inhibit these processes may act as gibberellin antagonists. While direct evidence is lacking for this compound, the broader class of phenolic compounds, which includes lignans, has been shown to influence hormonal balance in plants.
Further research is necessary to elucidate the specific molecular mechanisms by which this compound might interact with auxin and gibberellin signaling pathways to influence plant growth and development.
Ecological Roles in Plant-Environment Interactions
Lignans, including potentially this compound, play significant roles in how plants interact with their environment, particularly in defense against herbivores and pathogens and in competition with other plants.
Allelopathy: One of the key ecological roles of secondary metabolites is allelopathy, the chemical inhibition of one plant by another nih.govnih.gov. Allelochemicals can be released into the environment through root exudation, leaching from leaves, or decomposition of plant material, and can inhibit seed germination and seedling growth of neighboring plants nih.govnih.govmdpi.com. The demonstrated growth-inhibitory effects of lariciresinol suggest that this compound could function as an allelochemical, providing a competitive advantage to the plant that produces it nih.gov. This chemical interference can influence the composition and structure of plant communities.
Plant Defense: Lignans are also recognized for their role in plant defense mechanisms. They can act as phytoalexins, which are antimicrobial compounds synthesized by plants in response to pathogen attack nih.govchiro.orgijsrm.net. The production of phytoalexins is a key component of the plant's induced systemic resistance. While specific studies on this compound as a phytoalexin are scarce, the general role of lignans in defense suggests it may have antifungal or antibacterial properties that help protect the plant from various pathogens nih.govresearchgate.netmicrobiologyjournal.orgnih.govresearchgate.net. The accumulation of such compounds at the site of infection can inhibit the growth of invading microorganisms.
Table 2: Potential Ecological Roles of this compound
| Ecological Role | Putative Mechanism of Action |
| Allelopathy | Inhibition of seed germination and seedling growth of competing plants nih.govnih.govmdpi.com. |
| Plant Defense (Phytoalexin) | Antimicrobial activity against pathogenic fungi and bacteria nih.govchiro.orgijsrm.netnih.govresearchgate.netmicrobiologyjournal.orgnih.govresearchgate.net. |
Future Directions and Emerging Research Perspectives for 5 Methoxyisolariciresinol
Integration of Advanced Omics Technologies for Mechanistic Insights
To fully elucidate the biological mechanisms of 5-methoxyisolariciresinol, the integration of advanced "omics" technologies is paramount. These high-throughput approaches, including transcriptomics, proteomics, and metabolomics, offer a systems-level understanding of the molecular pathways modulated by this compound.
Transcriptomics: This technology analyzes the complete set of RNA transcripts in a cell or organism, revealing how this compound alters gene expression. For instance, transcriptomic analysis of tea leaves treated with exogenous agents has been used to identify differentially expressed genes involved in stress responses, including those related to the phenylpropanoid metabolic pathway from which lignans (B1203133) are derived. mdpi.com Similar studies on cells or tissues exposed to this compound could pinpoint specific genes and signaling pathways, such as the MAPK and toll-like receptor signaling pathways, that are crucial for its observed bioactivities. mdpi.com This approach has already been applied to understand the genetic basis of flower color and the biosynthesis of lignans in various plants. nih.govscience.gov
Proteomics: The study of the entire set of proteins, or the proteome, can provide direct insights into the functional consequences of altered gene expression. By identifying changes in protein levels and post-translational modifications upon treatment with this compound, researchers can identify its direct protein targets and downstream effector proteins. This can help to understand its role in complex processes like inflammation and cell signaling.
Metabolomics: This large-scale study of small molecules, or metabolites, within cells and biological systems provides a functional readout of the cellular state. Widely targeted metabolomics can track dynamic changes in metabolites, including lignans and other phenolic compounds, in response to various conditions or treatments. nih.gov For example, metabolomic studies have been employed to analyze the metabolic variations in Eucommia ulmoides leaf tea under different processing techniques, identifying key affected metabolites like phenolic acids and flavonoids. nih.gov The application of metabolomics to this compound research can reveal its metabolic fate and its impact on broader metabolic networks within the body. nih.govmdpi.com
The integration of these omics datasets, often referred to as multi-omics or systems biology, can create comprehensive models of the compound's mechanism of action. frontiersin.org Network pharmacology, a related approach, has been used to predict the targets and pathways of complex herbal extracts containing lignans, providing a holistic view of their therapeutic effects. frontiersin.org
Biotechnological Approaches for Enhanced Biosynthesis in Plants or Microorganisms
The natural abundance of this compound can be a limiting factor for its large-scale application. Biotechnological strategies offer promising avenues to enhance its production in a sustainable and controlled manner.
Metabolic Engineering in Plants: Genetic modification of plants can be employed to upregulate the biosynthetic pathway of lignans. This involves overexpressing key enzymes or transcription factors that regulate the pathway. For example, research has shown that over-expressing genes like pinoresinol (B1678388) lariciresinol (B1674508) reductase in transgenic plants can enhance lignan (B3055560) biosynthesis. science.gov Identifying and overexpressing the specific enzymes responsible for the methoxylation and other modifications of the isolariciresinol (B191591) backbone could lead to higher yields of this compound in cultivated plants.
Microbial Fermentation: The use of genetically engineered microorganisms as "cell factories" presents a highly attractive alternative for producing this compound. This involves transferring the entire biosynthetic pathway from the plant source into a microbial host, such as Escherichia coli or Saccharomyces cerevisiae. While the complete synthesis of complex lignans in microbes is challenging, advancements in synthetic biology and metabolic engineering are making this increasingly feasible. This approach offers several advantages, including faster production times, scalability, and independence from geographical and climatic constraints.
| Biotechnological Approach | Description | Potential Advantages |
| Plant Metabolic Engineering | Overexpression of key biosynthetic genes or transcription factors in plants. | Enhanced yield in a natural system; potential for co-production of related beneficial compounds. |
| Microbial Fermentation | Transfer of the biosynthetic pathway into microorganisms like bacteria or yeast. | Scalable and controlled production; faster growth cycles; not dependent on agriculture. |
| Hairy Root Cultures | Use of transformed root cultures for the production of secondary metabolites. | Stable and high-level production of compounds; controlled environment. |
Rational Design of Bioactive Analogues based on SAR
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery, aiming to understand how the chemical structure of a molecule relates to its biological activity. researchgate.netzamann-pharma.com By systematically modifying the structure of this compound, researchers can develop analogues with improved potency, selectivity, and pharmacokinetic properties. zamann-pharma.com
The process of rational design involves:
Identifying the Pharmacophore: Determining the key structural features of this compound responsible for its biological effects.
Chemical Synthesis: Creating a library of derivatives with modifications to different parts of the molecule, such as the methoxy (B1213986) groups, hydroxyl groups, and the core lignan scaffold. piche.org.pknih.govsemanticscholar.org
Biological Screening: Testing the synthesized analogues in relevant bioassays to evaluate their activity. For instance, different isomers of 5'-methoxyisolariciresinol have shown varied antioxidant and antiglycation activities. mdpi.com
QSAR Modeling: Developing quantitative structure-activity relationship (QSAR) models to mathematically correlate structural descriptors with biological activity, which can then predict the activity of new, unsynthesized analogues. frontiersin.org
This iterative process of design, synthesis, and testing can lead to the discovery of novel compounds with enhanced therapeutic potential. For example, SAR studies on other natural products have led to the development of potent anticancer and anti-inflammatory agents. rjraap.com
Exploration of Novel Therapeutic and Agro-chemical Applications
While current research has highlighted the antioxidant and anti-inflammatory properties of this compound, its full therapeutic and agrochemical potential remains largely untapped.
Novel Therapeutic Applications:
Antiglycation Agent: Lignans, including (+) and (-) 5′-methoxyisolariciresinol, have been shown to prevent the formation of advanced glycation end products (AGEs) through their radical scavenging abilities. acs.org This suggests a potential role in preventing diabetic complications. acs.org
Neuroprotection: The antioxidant properties of lignans could be beneficial in neurodegenerative diseases where oxidative stress is a key pathological factor.
Anticancer Activity: While some lignans have shown anticancer effects, the specific activity of this compound against various cancer cell lines warrants further investigation. mdpi.com Studies on related lignan glycosides have shown weak to moderate cytotoxicity against breast cancer cells. mdpi.com
Cardioprotection: The anti-inflammatory and antioxidant effects could be protective against cardiovascular diseases.
Agrochemical Applications:
Biopesticides: Natural products are a rich source of compounds with insecticidal and fungicidal properties. Investigating the effects of this compound on common agricultural pests and pathogens could lead to the development of eco-friendly pesticides.
Plant Growth Regulators: Some phenolic compounds can influence plant growth and development. Exploring the role of this compound in modulating plant hormone signaling or stress responses could uncover its potential as a plant growth regulator.
Phytotoxic Substances: Research has identified related compounds like loliolide (B148988) and isololiolide (B3425027) from aquatic ferns as having phytotoxic properties, suggesting their potential use as natural herbicides. chemfaces.com The phytotoxicity of this compound could be explored for similar applications.
The table below summarizes the potential novel applications for this compound.
| Application Area | Potential Use | Rationale |
| Therapeutics | Antiglycation agent | Prevention of advanced glycation end product (AGE) formation. acs.org |
| Neuroprotection | Antioxidant properties may combat oxidative stress in neurodegenerative diseases. | |
| Anticancer | Potential cytotoxic effects against cancer cells. mdpi.com | |
| Cardioprotection | Anti-inflammatory and antioxidant effects beneficial for cardiovascular health. | |
| Agrochemicals | Biopesticide | Potential insecticidal or fungicidal activity. |
| Plant Growth Regulator | Modulation of plant growth and stress responses. | |
| Natural Herbicide | Potential phytotoxic effects on weeds. chemfaces.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
